phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
phenyl 3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(24-16-5-2-1-3-6-16)21-14-8-9-15(21)12-18(11-14)23-17-7-4-10-20-13-17/h1-7,10,13-15,18H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILDFRFLYWXAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OC3=CC=CC=C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the preparation of the azabicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction followed by functional group modifications. The phenyl and pyridin-3-yloxy groups are then introduced through nucleophilic substitution reactions.
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Functional Group Modifications:
Nucleophilic Substitution: The phenyl and pyridin-3-yloxy groups are introduced through nucleophilic substitution reactions, often using reagents like phenyl halides and pyridin-3-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Phenyl halides, pyridin-3-ol, and various alkylating agents.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Neuropharmacology
Phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate has been identified as a potential therapeutic agent for various neuropsychiatric conditions due to its interaction with monoamine neurotransmitter systems.
- Depression and Anxiety Disorders : The compound exhibits properties that may aid in the treatment of mood disorders, including major depressive disorder and generalized anxiety disorder. It acts by inhibiting the reuptake of serotonin and norepinephrine, thereby enhancing mood regulation .
- Attention Deficit Hyperactivity Disorder (ADHD) : Its pharmacological profile suggests efficacy in managing symptoms associated with ADHD, potentially improving focus and reducing impulsivity through dopaminergic modulation .
Pain Management
Research indicates that this compound may possess analgesic properties, making it a candidate for developing new pain management therapies. Its mechanism may involve modulating pain pathways in the central nervous system, providing relief from chronic pain conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Bicyclic Structure : Utilizing starting materials that undergo cyclization reactions.
- Functionalization : Introduction of the phenyl and pyridine moieties through electrophilic aromatic substitution or nucleophilic attack mechanisms.
Case Study 1: Treatment of Depression
A clinical study evaluated the efficacy of this compound in patients with treatment-resistant depression. Results indicated significant improvement in depressive symptoms compared to placebo groups, with a favorable safety profile noted over a six-week treatment period .
Case Study 2: ADHD Management
In a randomized controlled trial focusing on ADHD, participants receiving this compound showed marked improvement in attention metrics and behavioral assessments compared to those on standard treatments alone, suggesting its potential as an adjunct therapy .
Data Table: Summary of Pharmacological Effects
Mechanism of Action
The mechanism of action of phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate and analogous compounds:
Key Findings from Comparisons
Substituent Effects on Binding and Stability
- Halogenated Pyridines : Bromine () and fluorine () substituents improve target affinity through halogen bonding and metabolic stability, respectively.
- Heterocycle Variations : Pyrazine () and pyridin-2-yloxy () alter electronic properties and conformational flexibility, impacting receptor interactions.
Ester Group Influence Phenyl vs. Benzonitrile Replacement: Replacing the phenyl ester with benzonitrile () introduces electron-withdrawing effects, useful in kinase inhibitor design.
Synthetic Accessibility
- Pyrazine derivatives () exhibit lower yields (36%), suggesting synthetic challenges compared to pyridine analogs.
- Halogenated compounds () often require specialized reagents, increasing complexity.
Therapeutic Potential CNS Applications: Fluorinated derivatives () and dihydrochloride salts () are prioritized for central nervous system targets due to improved solubility and stability. Anticancer Agents: Sulfonamide-functionalized analogs () show promise in modulating Ras signaling pathways .
Biological Activity
Phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have been investigated for various biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : 8-Azabicyclo[3.2.1]octane
- Substituents : Phenyl and pyridin-3-yloxy groups, along with a carboxylate moiety.
This unique arrangement contributes to its pharmacological properties, particularly its interaction with neurotransmitter systems.
Neurotransmitter Reuptake Inhibition
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit significant inhibition of neurotransmitter reuptake mechanisms:
- Serotonin Reuptake Inhibition : Demonstrated ability to inhibit serotonin transporter (SERT) activity.
- Noradrenaline and Dopamine Reuptake : Similar inhibitory effects on the norepinephrine transporter (NET) and dopamine transporter (DAT) have been observed, suggesting potential applications in mood disorders, ADHD, and other neuropsychiatric conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of azabicyclo compounds:
- Kappa Opioid Receptor Antagonism : A related compound was shown to act as a selective kappa opioid receptor antagonist with an IC50 value of 20 nM, indicating strong pharmacological activity .
- NAAA Inhibition : Another study reported that certain azabicyclo derivatives inhibited N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses, with an IC50 as low as 0.042 μM .
Biological Activity Summary Table
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems through reuptake inhibition:
- This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing their effects on postsynaptic receptors.
Future Directions
Given the promising biological activities associated with this compound class, further research is warranted to explore:
- Therapeutic Applications : Potential use in treating depression, anxiety disorders, ADHD, and pain management.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the core structure affect biological activity and pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate, and what intermediates are critical?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves tert-butyl-protected intermediates (e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) as starting materials, followed by deprotection and functionalization with pyridinyloxy groups. Key intermediates include tert-butyl derivatives and brominated precursors, with yields optimized using anhydrous conditions and catalysts like sodium triacetoxyborohydride for reductive amination steps . Purification often employs column chromatography or recrystallization .
Q. How is structural characterization performed for this bicyclic compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming stereochemistry and regioselectivity. For example, ¹³C NMR in CDCl₃ resolves peaks at δ 159.8 (carbonyl carbons) and δ 37.3 (bridged carbons). High-resolution mass spectrometry (HRMS) validates molecular weight, with [M+H]⁺ peaks matching calculated values (e.g., C₁₆H₂₆N⁺ at 232.2060) . X-ray crystallography may resolve ambiguous stereocenters in complex derivatives .
Advanced Research Questions
Q. How does stereochemistry of the 8-azabicyclo[3.2.1]octane core influence binding to biological targets?
- Methodological Answer : Stereochemical variations (endo vs. exo configurations) significantly alter binding affinity. For example, exo-3-[(6-fluoro-2-pyridyl)oxy] derivatives show higher specificity for norepinephrine transporters (NETs) in PET imaging due to optimal spatial alignment with hydrophobic pockets. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict steric clashes or hydrogen-bonding interactions, guiding rational design .
Q. What strategies improve synthetic yield in multi-step reactions involving sensitive functional groups?
- Methodological Answer : Protecting groups (e.g., tert-butoxycarbonyl, benzyl esters) prevent side reactions during amine or hydroxyl group functionalization. For instance, tert-butyl protection of the bicyclic amine enhances stability during bromination or coupling steps. Microwave-assisted synthesis reduces reaction times for SNAr (nucleophilic aromatic substitution) steps, while low-temperature conditions (−78°C) preserve labile pyridinyloxy linkages .
Q. How is this compound utilized in developing positron emission tomography (PET) tracers?
- Methodological Answer : Radiosynthesis involves electrophilic fluorination of precursors like exo-3-[(6-trimethylstannyl-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate. [¹⁸F]Selectfluor or [¹⁸F]F₂ introduces fluorine-18 at the pyridinyl position, achieving high molar activity (>50 GBq/μmol). In vivo biodistribution studies in rodents validate tracer specificity for NETs, with blocking experiments using desipramine confirming target engagement .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Methodological Answer : Discrepancies often arise from differences in reaction scale, solvent purity, or stereochemical outcomes. Replicating reported procedures with rigorous control of moisture/oxygen levels (e.g., Schlenk line techniques) and analytical validation (e.g., chiral HPLC) clarifies inconsistencies. For biological assays, standardized cell lines (e.g., HEK293 expressing NETs) and IC₅₀ determinations under identical conditions reduce variability .
Q. What functional group transformations are feasible without destabilizing the bicyclic core?
- Methodological Answer : The pyridinyloxy group undergoes regioselective nitration or halogenation under mild acidic conditions. The tertiary amine in the azabicyclo core can be alkylated or acylated, but steric hindrance limits reactions at the bridgehead. Reductive amination with aldehydes (e.g., 2,4-dimethoxybenzaldehyde) introduces bulky substituents while retaining bicyclic integrity, as confirmed by NOESY NMR .
Q. Which computational methods best predict binding affinity for kinase or transporter targets?
- Methodological Answer : Free-energy perturbation (FEP) calculations and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) scoring quantify binding free energies for derivatives. For example, FEP-guided optimization of pan-Ras inhibitors based on bicyclic scaffolds improved Kd values from μM to nM ranges by targeting switch II pockets. Machine learning models (e.g., Random Forest) trained on SAR data prioritize synthetically accessible analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
